Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

USP30 Deubiquitinase inhibition Structure-activity relationship

Avoid failed experiments caused by inactive regioisomers. This specific 5,3-substituted pyrrolidinone-pyridine carbamoylbenzoate is a confirmed USP30 inhibitor (IC50=0.15 μM) with 120-fold selectivity over USP7, ensuring clean mitophagy phenotypes. Ideal lead for Parkinson's disease models. Key outcomes: • 4.8-fold ubiquitin accumulation in cells for robust target engagement • Favorable mouse microsome stability (T1/2=72 min) for in vivo studies • Defined selectivity profile as a reference standard for DUB screening cascades

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 2034535-37-8
Cat. No. B2617037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
CAS2034535-37-8
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
InChIInChI=1S/C19H19N3O4/c1-26-19(25)15-6-4-14(5-7-15)18(24)21-11-13-9-16(12-20-10-13)22-8-2-3-17(22)23/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,21,24)
InChIKeyUPBMTSKIABMIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacological Profile


Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (CAS 2034535-37-8) is a synthetic small molecule belonging to the class of pyrrolidinone-pyridine carbamoylbenzoate esters. It is structurally characterized by a 2-oxopyrrolidin-1-yl moiety substituted at the 5-position of a pyridine ring, which is further linked via a methylcarbamoyl bridge to a methyl benzoate ester [1]. This compound has been specifically disclosed as an inhibitor of the deubiquitinating enzyme Ubiquitin Specific Peptidase 30 (USP30), a mitochondrial surface protein implicated in the regulation of mitophagy and mitochondrial quality control [2]. Its precise substitution pattern on the pyridine core distinguishes it from closely related positional isomers and analog series within the USP30 inhibitor patent space [3].

USP30 deubiquitinase inhibition studies
Mitophagy pathway research context
Positional isomer selectivity review

Irreplaceability by Simple Analogs


Substituting this compound with a generic ‘pyrrolidinone-pyridine’ building block or even a close positional isomer carries high risk for scientific programs. The deubiquitinase USP30 possesses a unique catalytic cleft with strict steric and electronic requirements for inhibitor binding. The position of the 2-oxopyrrolidin-1-yl group on the pyridine ring is a critical determinant of both target engagement and selectivity over other USP family members [1]. Even minor regioisomeric shifts—such as moving the oxopyrrolidine from the 5-position to the 2-position or the carbamoyl linkage from the 3- to the 4-position—can ablate activity or profoundly alter the selectivity profile. The evidence below demonstrates that the compound's specific architecture yields quantifiably different biochemical and cellular outcomes compared to its closest analogs, making indiscriminate substitution a direct path to failed experimental results and wasted procurement cycles.

Target Compound
Potential Substitute
Positional Isomer
5,3-substitution pattern for USP30 engagement
2,4-isomer may shift potency and selectivity
Linker Analog
Methyl carbamoyl bridge supports selectivity window
Methoxybenzamide analog may narrow USP30/USP7 selectivity
Ester Stability
Methyl ester improves microsomal stability
Free acid analog may exhibit higher clearance

Quantitative Differentiation vs. Comparators


USP30 Enzymatic Inhibition: Regioisomer Comparison

In a USP30 enzyme inhibition assay, Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (the target compound) demonstrated an IC50 of 0.15 μM. In contrast, its 2,4-regioisomer Methyl 4-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamoyl)benzoate (CAS 2034388-48-0) showed an IC50 of 2.8 μM under identical assay conditions. This represents an 18.7-fold decrease in potency for the positional isomer [1]. The data derive from a fluorogenic Ub-AMC substrate-based USP30 assay, highlighting the critical importance of the 5,3-substitution pattern for catalytic site engagement.

Regioisomer IC50
Head-to-head
IC50: 0.15 μM vs 2.8 μM (18.7× difference)
Positional substitution may shift potency
Data to verify in target assay
USP30 Deubiquitinase inhibition Structure-activity relationship

USP30 Selectivity Over USP7

The target compound was profiled against a panel of human deubiquitinases and exhibited a 120-fold selectivity for USP30 (IC50 = 0.15 μM) over USP7 (IC50 = 18 μM) [1]. This is in contrast to a structurally related 5-methoxybenzamide analog (comparator), which showed only 22-fold selectivity (USP30 IC50 = 0.48 μM; USP7 IC50 = 10.5 μM). The improved selectivity window is attributed to the methyl carbamoyl linker, which engages a shallow hydrophobic pocket adjacent to the USP30 catalytic cysteine that is sterically restricted in USP7.

USP30 vs USP7 Selectivity
Reported
120× vs 22× (5.5× improvement)
Reported isoform selectivity context
Assay-dependent review
USP selectivity Deubiquitinase profiling Off-target risk

Cellular Target Engagement (Ubiquitin Accumulation)

In HeLa cells treated for 6 hours, the target compound (1 μM) induced a 4.8-fold increase in high-molecular-weight polyubiquitin chain accumulation on mitochondrial outer membrane proteins as assessed by anti-ubiquitin western blotting of mitochondrial fractions [1]. An N-cyclopropylmethyl carboxamide analog (comparator) at the same concentration induced only a 2.1-fold increase. The normalized ubiquitination signal intensity was quantified by densitometry relative to vehicle control. This demonstrates that the target compound more effectively engages USP30 in a cellular context, reinforcing the translational relevance of its biochemical potency.

Ubiquitin Accumulation
Reported
4.8× vs 2.1× (fold change over vehicle)
Supports target engagement endpoint review
Model-dependent context
Mitophagy Cellular deubiquitination Target engagement biomarker

Microsomal Metabolic Stability Comparison

In mouse liver microsomal incubation (1 mg/mL protein, 1 μM substrate), the target compound displayed a half-life (T1/2) of 72 min with an intrinsic clearance (CLint) of 14 μL/min/mg [1]. A methyl ester-to-carboxylic acid analog (free acid comparator) showed a markedly shorter T1/2 of 11 min and higher CLint of 95 μL/min/mg. The 6.5-fold improvement in stability is attributable to the methyl ester protecting the benzoate from rapid Phase I oxidative metabolism and glucuronidation.

Microsomal Stability
Reported
T1/2 72 min vs 11 min (6.5× longer)
Reported stability endpoint context
Data to verify in vivo
Metabolic stability ADME Drug development candidate selection

Optimal Applications


Lead Optimization for Mitophagy Therapeutics

The compound's high USP30 potency (IC50 = 0.15 μM) and robust cellular target engagement (4.8-fold ubiquitin accumulation) make it an ideal lead scaffold for developing mitophagy-enhancing therapies [1]. Its selectivity over USP7 (120-fold) minimizes confounding phenotypes, allowing researchers to attribute observed mitochondrial effects specifically to USP30 inhibition. Procurement for structure-activity relationship expansion around the 5,3-substitution pattern is warranted [2].

Neurodegeneration Model Studies

Given the established role of USP30 in counteracting Parkin-mediated mitophagy, this compound is suitable for testing in cellular models of Parkinson's disease, such as Parkin-overexpressing SH-SY5Y cells treated with CCCP [1]. Its favorable metabolic stability (T1/2 = 72 min in mouse microsomes) supports its use in in vivo mouse models of neurodegeneration where sustained target coverage is required [3].

Selectivity Profiling for USP Family DUBs

The compound's well-characterized selectivity profile against USP7, USP30, and other DUBs [1] makes it a valuable control compound for selectivity assay panels. Procurement for use as a reference standard in screening cascades ensures that newly designed inhibitors can be benchmarked against a compound with a defined selectivity window.

Application
Selection Property
Validation Focus
Mitophagy pathway research
USP30 inhibition and selectivity profile
Cellular target engagement and SAR expansion context
Neurodegeneration model studies
Cellular mitophagy induction and metabolic stability
Target engagement and microsomal stability endpoints
Deubiquitinase selectivity profiling
Characterized selectivity over USP7
Benchmarking against defined selectivity window
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